Guretolimod hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

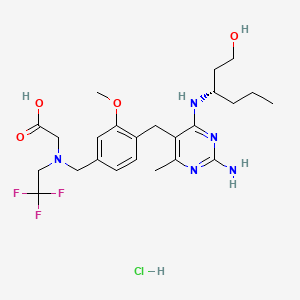

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C24H35ClF3N5O4 |

|---|---|

Molekulargewicht |

550.0 g/mol |

IUPAC-Name |

2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C24H34F3N5O4.ClH/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27;/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31);1H/t18-;/m0./s1 |

InChI-Schlüssel |

JJORVDJBDDODOH-FERBBOLQSA-N |

Isomerische SMILES |

CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl |

Kanonische SMILES |

CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Guretolimod Hydrochloride (DSP-0509): A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guretolimod hydrochloride, also known as DSP-0509, is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). Developed by Sumitomo Pharma Co., Ltd., it represents a significant advancement in the field of cancer immunotherapy. Unlike many earlier TLR7 agonists, Guretolimod possesses a unique pyrimidine (B1678525) scaffold, contributing to its selectivity for TLR7 over TLR8. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of innate immune system activation in oncology.

Discovery and Development

Guretolimod (DSP-0509) was identified through a dedicated research program at Sumitomo Pharma aimed at discovering novel, systemically administered TLR7 agonists for cancer therapy. The primary goal was to develop a compound with a favorable pharmacokinetic and safety profile, overcoming the limitations of earlier topically administered TLR7 agonists. The discovery of Guretolimod, with its distinct pyrimidine structure, marked a departure from the more common imidazoquinoline-based TLR7 agonists. This structural novelty is believed to be a key factor in its high selectivity for TLR7.

The development of Guretolimod has progressed to clinical evaluation, with a Phase 1/2 clinical trial (NCT03416335) initiated to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with other anti-cancer agents.

Synthesis of this compound

The detailed chemical synthesis of Guretolimod (DSP-0509) is described in the patent WO/2013/172479. While the full proprietary details are protected by the patent, the general synthetic approach involves a multi-step process to construct the substituted pyrimidine core and append the necessary side chains that are crucial for its TLR7 agonistic activity.

A generalized representation of the synthetic workflow is depicted below.

Mechanism of Action: TLR7 Agonism

Guretolimod exerts its anti-tumor effects by activating the Toll-like receptor 7 (TLR7), a key component of the innate immune system. TLR7 is an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages. Upon binding to Guretolimod, TLR7 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.

This signaling cascade leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β).

The induction of type I interferons plays a central role in the anti-tumor immune response by:

-

Promoting the maturation and activation of dendritic cells (DCs).

-

Enhancing the cytotoxic activity of natural killer (NK) cells.

-

Stimulating the differentiation and proliferation of tumor-specific cytotoxic T lymphocytes (CTLs).

This cascade of immune activation ultimately leads to a robust anti-tumor response, characterized by the infiltration of cytotoxic immune cells into the tumor microenvironment and the subsequent killing of cancer cells.[1][2][3][4]

References

- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

DSP-0509: A Deep Dive into the Mechanism of Action of a Novel TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0509, also known as guretolimod, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated immunostimulatory and antineoplastic activities.[1][2] As a systemically available agent, DSP-0509 is under investigation for its potential in cancer immunotherapy, particularly in combination with other treatments like immune checkpoint inhibitors.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of DSP-0509, detailing its molecular interactions, downstream signaling cascades, and the resulting immunological responses.

Core Mechanism: Selective TLR7 Agonism

DSP-0509 functions as a selective agonist for TLR7, an endosomally located receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and other myeloid cells.[5][6][7] TLR7 is a key component of the innate immune system, responsible for recognizing single-stranded RNA (ssRNA) from viruses.[6][8] By mimicking this natural ligand, DSP-0509 triggers a potent innate immune response.

A key characteristic of DSP-0509 is its selectivity for TLR7 over the closely related TLR8.[3][6] This selectivity is a distinguishing feature compared to other TLR7 agonists that often exhibit dual TLR7/8 activity.[9]

Signaling Pathway of DSP-0509

Upon binding to TLR7 within the endosome, DSP-0509 initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7][10] This leads to the activation of critical transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[10][11] The activation of these transcription factors results in the production of type I interferons (IFNs) and a variety of pro-inflammatory cytokines and chemokines.[3][4][10]

The signaling pathway can be summarized as follows:

Caption: DSP-0509 initiates TLR7-mediated MyD88-dependent signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSP-0509 in preclinical studies.

Table 1: In Vitro Activity of DSP-0509

| Parameter | Value | Cell Line/System | Reference |

| Human TLR7 EC50 | 316 nM | HEK293 reporter cells | [5][6] |

| Human TLR8 EC50 | > 10 µM | HEK293 reporter cells | [3][6] |

Table 2: Pharmacokinetics of DSP-0509

| Parameter | Value | Species | Reference |

| Half-life (T1/2) | 0.69 hours | Mouse | [5][6] |

Table 3: In Vivo Cytokine Induction by DSP-0509

| Cytokine/Chemokine | Fold Increase (Peak) | Time Point | Animal Model | Reference |

| IFNα | Marked Increase | 2 hours | Wild-type mice | [3] |

| TNFα | Marked Increase | 2 hours | Wild-type mice | [3] |

| IP-10 (CXCL10) | Marked Increase | 2 hours | Wild-type mice | [3] |

Immunological Consequences of TLR7 Activation by DSP-0509

The activation of the TLR7 pathway by DSP-0509 culminates in a robust anti-tumor immune response, bridging the innate and adaptive immune systems.

Activation of Dendritic Cells and T-Lymphocytes

DSP-0509 activates bone marrow-derived dendritic cells (BMDCs), leading to the upregulation of MHC class II expression and the secretion of inflammatory cytokines, including type I interferons.[3][4] This activation is crucial for antigen presentation and the subsequent priming of T-cell responses. The induction of type I IFNs by DSP-0509 enhances the anti-tumor effects of immune checkpoint inhibitors by activating dendritic cells and cytotoxic T-lymphocytes (CTLs).[3][4]

Expansion of Effector Memory T-Cells

A significant outcome of DSP-0509 treatment, particularly in combination with anti-PD-1 or anti-CTLA-4 antibodies, is the expansion of effector memory T-cells (CD8+CD62L-CD44+) in both the peripheral blood and the tumor microenvironment.[4] This suggests the generation of a durable, long-term anti-tumor immunity.[6] In preclinical models, mice that achieved complete tumor rejection after combination therapy were resistant to tumor rechallenge, further supporting the induction of a memory response.[5][6]

Modulation of the Tumor Microenvironment

DSP-0509 reshapes the tumor microenvironment from an immunosuppressive ("cold") to an inflamed ("hot") state.[8] This is characterized by increased infiltration of various immune cells, including CD8+ T-cells and cytotoxic cells.[3][4] Furthermore, DSP-0509 treatment leads to the upregulation of genes associated with T-cell function and antigen presentation within the tumor.[3][4]

Caption: Key experimental workflows to elucidate DSP-0509's mechanism.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of DSP-0509, based on descriptions in the cited literature.

TLR7 and TLR8 In Vitro Reporter Assays

-

Objective: To determine the agonistic activity and selectivity of DSP-0509 for human TLR7 and TLR8.

-

Cell Lines: HEK293 cell lines engineered to express human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.[3]

-

Methodology:

-

Seed the reporter cells in 96-well plates.

-

Treat the cells with serial dilutions of DSP-0509. A known TLR7/8 agonist like R848 is often used as a positive control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Measure the SEAP activity in the culture supernatant using a colorimetric substrate.

-

Calculate the EC50 values from the dose-response curves.

-

In Vivo Syngeneic Mouse Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of DSP-0509 as a monotherapy and in combination with other immunotherapies.

-

Animal Models: Syngeneic mouse models, such as BALB/c mice bearing CT26 colon carcinoma cells or C3H/HeN mice bearing LM8 osteosarcoma cells, are commonly used.[3][12]

-

Methodology:

-

Subcutaneously implant tumor cells into the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, DSP-0509 monotherapy, anti-PD-1 antibody monotherapy, combination therapy).

-

Administer DSP-0509, typically via intravenous bolus injection, at a specified dose and schedule (e.g., 1 mg/kg, weekly).[3][12]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, tumors and other tissues (e.g., spleen, blood) can be harvested for further analysis.

-

Analysis of Cytokine and Chemokine Levels

-

Objective: To measure the systemic induction of cytokines and chemokines following DSP-0509 administration.

-

Sample Type: Plasma or serum collected from treated mice at various time points (e.g., 2, 6, and 24 hours post-dose).[3]

-

Methodology:

-

Collect blood samples from mice at the specified time points.

-

Prepare plasma or serum from the blood samples.

-

Use a multiplex immunoassay, such as the Luminex assay, to simultaneously quantify the concentrations of multiple cytokines and chemokines (e.g., IFNα, TNFα, IP-10).[3]

-

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

-

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

-

Sample Type: Tumors harvested from treated mice.

-

Methodology:

-

Excise tumors and mechanically and/or enzymatically dissociate them into a single-cell suspension.

-

Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD44, CD62L).

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to quantify the proportions of different immune cell subsets, such as cytotoxic T-cells, helper T-cells, and effector memory T-cells.[3]

-

Conclusion

DSP-0509 is a potent and selective TLR7 agonist that activates a robust innate immune response, leading to the effective priming of adaptive anti-tumor immunity. Its ability to be administered systemically and its favorable pharmacokinetic profile make it a promising agent for cancer immunotherapy. The mechanism of action, centered on the MyD88-dependent signaling pathway, results in the activation of dendritic cells, the production of type I interferons, and the expansion of effector memory T-cells, ultimately transforming the tumor microenvironment and promoting tumor rejection.[3][4] These characteristics, particularly the synergistic effects observed with immune checkpoint inhibitors, position DSP-0509 as a valuable candidate for further clinical development in the treatment of various cancers.[3][4]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

Guretolimod Hydrochloride: A Technical Overview of a Novel TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guretolimod (B3322590) hydrochloride (also known as DSP-0509 hydrochloride) is a potent and selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant immunostimulatory and anti-neoplastic activities in preclinical studies. As a systemically administered agent, guretolimod activates the innate immune system, leading to a cascade of events that bridge to and enhance adaptive immunity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of guretolimod hydrochloride. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent in oncology.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of guretolimod. It is an off-white to light yellow solid with high water solubility, a property that facilitates its intravenous administration.[1]

Chemical Structure:

Image Source: MedChemExpress (Note: This represents the free base structure)

Table 1: Chemical and Physicochemical Properties of Guretolimod and its Hydrochloride Salt

| Property | Value | Reference |

| IUPAC Name (Guretolimod) | [({4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl}methyl)(2,2,2-trifluoroethyl)amino]acetic acid | [2] |

| CAS Number (Guretolimod) | 1488364-57-3 | [3] |

| CAS Number (Guretolimod HCl) | Not explicitly available, referred to by free base CAS | [2] |

| Molecular Formula (Guretolimod HCl) | C24H35ClF3N5O4 | [4][5] |

| Molecular Weight (Guretolimod HCl) | 550.01 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | DMSO: 100 mg/mL (181.81 mM) (with sonication) | [4] |

| SMILES (Guretolimod HCl) | CCC--INVALID-LINK--NC1=NC(N)=NC(C)=C1CC2=C(C=C(C=C2)CN(CC(O)=O)CC(F)(F)F)OC.Cl | [4] |

| InChI Key (Guretolimod) | XWGKZKKNJOQUSG-SFHVURJKSA-N | [6] |

Mechanism of Action and Signaling Pathway

Guretolimod is a selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon administration, guretolimod binds to and activates TLR7 within the endosomes of these immune cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7.[7] This, in turn, results in the robust production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[7]

The downstream effects of TLR7 activation by guretolimod are multifaceted and lead to the enhancement of both innate and adaptive anti-tumor immunity:

-

Activation of Dendritic Cells (DCs): Guretolimod stimulates the maturation and activation of DCs, enhancing their ability to present tumor antigens.[7]

-

NK Cell Activation: The production of type I IFNs leads to the activation of natural killer (NK) cells, which are crucial for direct tumor cell lysis.

-

Enhanced Cytotoxic T-Lymphocyte (CTL) Response: Activated DCs prime and activate tumor-specific CD8+ T cells (CTLs), leading to a potent and durable adaptive anti-tumor response.[7]

-

Modulation of the Tumor Microenvironment (TME): Guretolimod can shift the TME from an immunosuppressive ("cold") to an inflamed ("hot") state by increasing the infiltration of effector immune cells and the expression of genes associated with an anti-tumor response.[1]

Preclinical Pharmacology

Pharmacodynamics

In vitro, guretolimod has been shown to be a potent agonist of human TLR7 with an EC50 of 316 nM, while showing no significant activity on human TLR8 (EC50 > 10 µM).[1] It induces a dose-dependent secretion of IFN-α from human peripheral blood mononuclear cells (PBMCs) and in human whole blood.[1][7]

In vivo, intravenous administration of guretolimod in mice leads to a rapid and transient increase in plasma levels of IFN-α, TNF-α, and IP-10 in a TLR7-dependent manner.[7] This cytokine induction is observed within 2 hours of administration and returns to baseline levels by 24 hours.[7]

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509)

| Parameter | Model | Effect | Reference |

| TLR7 Agonistic Activity (EC50) | Human TLR7 reporter assay | 316 nM | [1] |

| TLR8 Agonistic Activity (EC50) | Human TLR8 reporter assay | > 10 µM | [1] |

| Cytokine Induction | Human whole blood | Dose-dependent increase in IFN-α2, TNF-α, and IL-6 | [7] |

| Cytokine Induction | CT26 tumor-bearing mice (1 mg/kg, i.v.) | Increased plasma IFN-α, TNF-α, and IP-10 at 2h, returning to baseline at 24h | [7] |

Pharmacokinetics

Pharmacokinetic studies in CT26 tumor-bearing mice have shown that guretolimod is rapidly eliminated from the body following intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice

| Parameter | Value | Animal Model | Reference |

| Half-life (t1/2) | 0.69 hours | CT26 tumor-bearing mice (5 mg/kg, i.v.) | [1][7] |

| Volume of Distribution (Vd) | 2.2 L/kg | CT26 tumor-bearing mice (5 mg/kg, i.v.) | [7] |

Anti-Tumor Efficacy

Guretolimod has demonstrated significant anti-tumor activity in various syngeneic mouse models, including colon (CT26), osteosarcoma (LM8), and breast (4T1) cancer models.[1][7] It has been shown to inhibit the growth of both primary tumors and metastatic lesions.[7] The anti-tumor effect of guretolimod is correlated with the level of CD8+ T cell infiltration in the tumor prior to treatment.[7]

Furthermore, guretolimod exhibits synergistic anti-tumor effects when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[7] This combination therapy leads to enhanced tumor growth inhibition, increased infiltration of effector T cells into the tumor, and the development of a durable anti-tumor immune memory.[7]

Clinical Development

A first-in-human, Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of guretolimod as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[8][9] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8] The trial was terminated due to a sponsor's decision to discontinue the development program.[8]

Experimental Protocols

In Vitro TLR7 Reporter Assay

Objective: To determine the agonistic activity of guretolimod on human TLR7.

Methodology:

-

HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are used.[7]

-

Cells are seeded in 96-well plates at a density of 2.2 x 10^4 cells/well.[7]

-

Guretolimod is dissolved in DMSO to create a 10 mM stock solution, which is then serially diluted.[7][10] The final DMSO concentration in the assay is maintained at 0.1%.[10]

-

The diluted guretolimod is added to the cells and incubated for a specified period.

-

The activity of SEAP in the culture supernatant is measured using a colorimetric substrate.

-

The EC50 value is calculated from the dose-response curve.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of guretolimod in a syngeneic mouse model.

Methodology:

-

CT26 colon carcinoma cells (1 x 10^6 cells) are subcutaneously implanted into the flank of BALB/c mice.[11]

-

When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.[11]

-

Guretolimod is dissolved in a 2.5 mM glycine (B1666218) buffered solution (pH 10.2) for intravenous administration.[7][10]

-

Mice in the treatment group receive intravenous injections of guretolimod (e.g., 5 mg/kg) on a specified schedule (e.g., once weekly).[7] The control group receives the vehicle.

-

For combination studies, an anti-PD-1 antibody (e.g., 200 µ g/mouse ) is administered intraperitoneally on a separate schedule.[7]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. GSRS [precision.fda.gov]

- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]

Guretolimod: A Technical Guide to Toll-like Receptor 7 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guretolimod (B3322590), also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated immunostimulatory and antineoplastic properties.[1][2] As an activator of the innate immune system, Guretolimod holds significant promise in the field of cancer immunotherapy.[3] This technical guide provides an in-depth overview of the activation of the TLR7 signaling pathway by Guretolimod, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Activation of TLR7 by Guretolimod triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[2][4] This, in turn, promotes the maturation and activation of antigen-presenting cells (APCs) such as dendritic cells (DCs), leading to the priming and activation of cytotoxic T lymphocytes (CTLs) and a robust anti-tumor immune response.[2][5]

Core Mechanism: TLR7 Signaling Pathway Activation

Guretolimod exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. The binding of Guretolimod to TLR7 initiates a downstream signaling cascade predominantly mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88).

This signaling cascade involves the recruitment of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), leading to the activation of two major transcription factor families: NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The activation of NF-κB drives the expression of various pro-inflammatory cytokines, while the phosphorylation and nuclear translocation of IRF7 are critical for the induction of type I interferons, most notably IFN-α.

Caption: Guretolimod-induced TLR7 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo activity of Guretolimod (DSP-0509).

Table 1: In Vitro Activity of Guretolimod (DSP-0509)

| Cell Line | Target | Parameter | Value | Reference |

| NF-kB/SEAP/293 | Human TLR7 | EC50 | 515 nM | [4] |

| NF-kB/SEAP/293 | Murine TLR7 | EC50 | 33 nM | [4] |

Table 2: In Vivo Cytokine and Chemokine Induction by Guretolimod (DSP-0509) in CT26-bearing Mice

| Analyte | Concentration (pg/mL) at 2h post 1 mg/kg i.v. dose | Reference |

| IFN-α | ~2500 | [4] |

| IP-10 | ~15000 | [4] |

| MCP-1 | ~4000 | [4] |

| IL-6 | ~1000 | [4] |

| TNF-α | ~500 | [4] |

Note: Values are approximated from graphical data presented in the cited reference.

Detailed Experimental Protocols

Cell Culture and Stimulation for In Vitro Assays

-

Cell Lines: HEK293 cells stably expressing human or murine TLR7 and an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter gene (NF-kB/SEAP/293).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation Protocol:

-

Seed NF-kB/SEAP/293 cells in 96-well plates at a density of 5 x 104 cells/well and culture overnight.

-

Prepare serial dilutions of Guretolimod (DSP-0509) in culture medium.

-

Remove the culture medium from the cells and add 100 µL of the Guretolimod dilutions to the respective wells.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the supernatant for SEAP activity measurement.

-

NF-κB Reporter Gene Assay

-

Principle: The activation of TLR7 by Guretolimod leads to the activation of the NF-κB signaling pathway, which in turn drives the expression of the SEAP reporter gene. The amount of SEAP secreted into the culture medium is proportional to the extent of NF-κB activation.

-

Protocol:

-

Collect the cell culture supernatant from the stimulated cells.

-

Add a chemiluminescent substrate for alkaline phosphatase to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the luminescence signal against the logarithm of the Guretolimod concentration and fitting the data to a four-parameter logistic curve.

-

In Vivo Cytokine and Chemokine Measurement

-

Animal Model: BALB/c mice bearing subcutaneous CT26 colon carcinoma tumors.[4]

-

Drug Administration: Administer Guretolimod (DSP-0509) intravenously (i.v.) at the desired concentration (e.g., 1 mg/kg or 5 mg/kg).[4]

-

Sample Collection: Collect blood samples via cardiac puncture or tail vein bleeding at various time points post-administration (e.g., 2, 6, and 24 hours).[4]

-

Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

-

Cytokine/Chemokine Analysis:

-

Luminex Assay: Use a multiplex bead-based immunoassay (Luminex) to simultaneously measure the concentrations of multiple cytokines and chemokines in the plasma samples according to the manufacturer's protocol.[4]

-

ELISA: Use a specific enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of IFN-α in the plasma samples according to the manufacturer's protocol.[4]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy and immune response to Guretolimod.

Caption: In vivo evaluation of Guretolimod.

Conclusion

Guretolimod is a potent and selective TLR7 agonist that activates a robust innate and subsequent adaptive immune response. Its ability to induce type I interferons and other pro-inflammatory cytokines makes it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities such as immune checkpoint inhibitors.[5] The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of Guretolimod. Further preclinical and clinical investigations are warranted to fully characterize its efficacy and safety profile in various cancer types.

References

- 1. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]

- 2. Facebook [cancer.gov]

- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - DataSheet_1_DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects.docx - Frontiers - Figshare [frontiersin.figshare.com]

Guretolimod hydrochloride role in innate immunity activation

An In-depth Technical Guide to Guretolimod (B3322590) Hydrochloride (DSP-0509) and its Role in the Activation of Innate Immunity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guretolimod (DSP-0509) is a synthetic, systemically available small molecule agonist of Toll-like receptor 7 (TLR7) designed to activate the innate immune system for therapeutic applications, primarily in oncology.[1][2] TLR7 is an endosomal pattern recognition receptor that detects single-stranded RNA, a hallmark of viral infections.[3][4] By mimicking this natural ligand, guretolimod initiates a powerful, downstream signaling cascade that bridges the innate and adaptive immune systems. This activation leads to the production of Type I interferons and other pro-inflammatory cytokines, maturation of antigen-presenting cells, and ultimately, the stimulation of potent anti-tumor responses, including the activation of cytotoxic T lymphocytes (CTLs).[2][5] Preclinical studies have demonstrated its ability to inhibit tumor growth, both as a monotherapy and in synergy with immune checkpoint inhibitors, by remodeling the tumor microenvironment from immunologically "cold" to "hot".[4][5]

Core Mechanism of Action: TLR7-Mediated Immune Activation

Guretolimod exerts its effects by selectively binding to and activating TLR7, which is primarily expressed within the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[2][4] This binding event triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). The subsequent signaling cascade involves the activation of Interleukin-1 Receptor-Associated Kinase (IRAK) family members and TNF Receptor-Associated Factor 6 (TRAF6). This complex ultimately leads to the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6]

Activation of these transcription factors drives the expression and secretion of a host of immune-modulating molecules:

-

Type I Interferons (IFN-α, IFN-β): A hallmark of TLR7 activation, Type I IFNs induce an antiviral state, promote dendritic cell (DC) maturation, and enhance the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells.[4][5]

-

Pro-inflammatory Cytokines: Secretion of molecules like TNF-α and IL-12 further promotes inflammation and shapes a Th1-polarized adaptive immune response, which is critical for effective anti-tumor immunity.[6]

-

Chemokines: These signaling proteins are crucial for recruiting a diverse array of immune cells, such as T cells, NK cells, and macrophages, into the tumor microenvironment.[5]

This initial innate immune response is critical for priming a robust and durable adaptive immune response. Activated and matured DCs migrate to lymph nodes where they present tumor-associated antigens to naive T cells, leading to the generation of tumor-specific effector and memory T cells.[5][7]

Quantitative Preclinical Data

In Vitro Activity

Preclinical studies demonstrate guretolimod's ability to directly stimulate immune cells, leading to dose-dependent cytokine production.

| Cell Type | Assay | Key Result | Citation |

| Human primary pDCs | ELISA | Dose-dependent induction of IFN-α secretion. | [5] |

| Mouse bone marrow-derived dendritic cells (BMDCs) | Cytokine Array / ELISA | Induced secretion of Type I interferons and other cytokines. | [5] |

| Mouse bone marrow-derived dendritic cells (BMDCs) | Flow Cytometry | Upregulated expression of MHC class II, indicating cell activation. | [5] |

In Vivo Pharmacodynamics and Efficacy

Systemic administration of guretolimod in preclinical tumor models shows a rapid but transient cytokine response, which is associated with significant anti-tumor effects.

| Model System | Treatment | Key Pharmacodynamic & Efficacy Results | Citation |

| CT26 tumor-bearing Balb/c mice | 1 mg/kg guretolimod (i.v.) | Systemic cytokine levels peaked at 2-6 hours post-dose and returned to baseline by 24 hours. | [5] |

| CT26 tumor-bearing Balb/c mice | 5 mg/kg guretolimod (i.v., weekly) | Significant inhibition of tumor growth. Anti-tumor effect was dependent on CD8+ T cells. | [5] |

| LM8 tumor-bearing C3H/HeN mice | Guretolimod (i.v.) | Reduced tumor growth in both primary subcutaneous lesions and lung metastatic lesions. | [5] |

| 4T1 tumor-bearing mice ("cold" tumor) | Guretolimod + anti-PD-1 Ab | Combination therapy showed anti-tumor activity not seen with monotherapy and increased IFN-γ gene expression. | [4] |

| CT26 tumor-bearing mice | Guretolimod + anti-CTLA-4 Ab | Synergistic anti-tumor efficacy and upregulation of effector memory T cells. | [5] |

| Rats and Dogs | 5DEX-0509R (a guretolimod conjugate) | Rapid cytokine elevation peaking at 1-2 hours, resolving by 24 hours, avoiding a sustained cytokine storm. | [8][9] |

Experimental Protocols

Protocol 1: In Vitro Cytokine Induction from Human PBMCs

This protocol assesses the ability of guretolimod to induce cytokine secretion from a mixed population of primary human immune cells.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Stimulation: Prepare serial dilutions of guretolimod hydrochloride in culture medium. Add the compound to the cells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).

-

Incubation: Incubate plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Analyze cytokine concentrations (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.

Protocol 2: In Vivo Murine Syngeneic Tumor Model

This protocol evaluates the anti-tumor efficacy of guretolimod in an immunocompetent mouse model.

-

Cell Culture: Culture CT26 murine colorectal carcinoma cells under standard conditions.

-

Tumor Implantation: Harvest and resuspend CT26 cells in sterile PBS. Subcutaneously implant 1 x 10⁶ cells into the flank of 6-8 week old female Balb/c mice.[7]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (e.g., Vehicle control, Guretolimod 5 mg/kg).[7]

-

Dosing: Administer guretolimod or vehicle control via intravenous (i.v.) bolus injection. Dosing is typically performed once a week.[7]

-

Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is tumor growth inhibition. Survival can be a secondary endpoint.

-

Pharmacodynamic Analysis (Optional): At specified time points post-dose, collect blood for cytokine analysis or harvest tumors to analyze the tumor-infiltrating lymphocyte (TIL) populations via flow cytometry or gene expression analysis.[4][5]

Bridging Innate and Adaptive Immunity

A key aspect of guretolimod's therapeutic potential is its ability to leverage the innate immune system to generate a powerful and specific adaptive anti-tumor response. The initial activation of pDCs is the critical link. By inducing high levels of Type I IFN and maturing DCs, guretolimod creates an inflammatory tumor microenvironment that is conducive to T-cell priming and infiltration. This process effectively converts immunologically "cold" tumors, which are poorly infiltrated by T cells, into "hot" tumors that are responsive to the host immune system and to other immunotherapies like checkpoint inhibitors.[4]

Conclusion and Future Directions

This compound is a potent and selective TLR7 agonist that effectively activates the innate immune system. Its mechanism of action, centered on the induction of Type I interferons and the maturation of dendritic cells, provides a strong rationale for its use in cancer immunotherapy. Preclinical data robustly support its ability to induce systemic immune activation, inhibit tumor growth, and synergize with immune checkpoint inhibitors by transforming the tumor microenvironment. While a Phase 1/2 clinical trial (NCT03416335) was initiated, it has since been terminated for strategic reasons.[8][10] The compelling preclinical evidence suggests that systemically delivered TLR7 agonists like guretolimod warrant further investigation, potentially in combination with other modalities such as checkpoint inhibitors, targeted therapies, or radiotherapy to overcome immune resistance in advanced cancers.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]

- 3. First Patient Dosed in DSP-0509 Trial_CPHI制药在线 [pharmasources.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 8. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Study of DSP-0509 in Patients With Advanced Solid Tumors to Determine the Safety and the Pharmacokinetic Profile [clin.larvol.com]

- 11. mdpi.com [mdpi.com]

Preclinical Pharmacology of Guretolimod Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guretolimod hydrochloride (also known as DSP-0509) is a novel, systemically available small molecule agonist of Toll-like receptor 7 (TLR7). Preclinical studies have demonstrated its potential as an immunostimulatory and antineoplastic agent. By activating TLR7, Guretolimod triggers the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates a robust adaptive anti-tumor immune response mediated by cytotoxic T-lymphocytes. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and monocytes, recognizes single-stranded RNA viruses.[1] Activation of TLR7 initiates a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines, bridging the innate and adaptive immune responses.[1] this compound has been developed as a selective TLR7 agonist for systemic administration to harness this pathway for cancer immunotherapy.[1]

Mechanism of Action & Signaling Pathway

Guretolimod selectively binds to and activates TLR7 within the endosomal compartment of immune cells.[1] This activation triggers a downstream signaling cascade mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1] The MyD88-dependent pathway leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[1] Activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α, while IRF7 activation drives the production of type I interferons.[1] These cytokines collectively promote the maturation and activation of antigen-presenting cells (APCs), enhance the function of natural killer (NK) cells, and stimulate the differentiation and activity of tumor-antigen-specific cytotoxic T-lymphocytes (CTLs), leading to tumor cell destruction.[1][2]

Quantitative Preclinical Data

In Vitro Activity

Guretolimod has demonstrated potent and selective agonist activity for both human and murine TLR7.

| Parameter | Species | Value | Reference |

| EC50 (TLR7) | Human | 316 nM - 515 nM | [1][3] |

| EC50 (TLR7) | Murine | 33 nM | [1] |

| EC50 (TLR8) | Human | > 10 µM | [1][3] |

Pharmacokinetics

Pharmacokinetic studies in tumor-bearing mice have shown that Guretolimod has a short half-life, suggesting rapid elimination from the body.[1][3]

| Parameter | Animal Model | Dose & Administration | Value | Reference |

| Half-life (T1/2) | CT26 tumor-bearing Balb/c mice | 5 mg/kg, intravenous | 0.69 h | [1][3] |

| Volume of Distribution (Vd) | CT26 tumor-bearing Balb/c mice | 5 mg/kg, intravenous | 2.2 L/kg | [4] |

In Vivo Cytokine Induction

Intravenous administration of Guretolimod in mice leads to a systemic induction of cytokines, with a notable increase in IFNα.

| Cytokine | Animal Model | Dose & Administration | Peak Induction Time | Reference |

| IFNα | CT26 tumor-bearing Balb/c mice | 1 mg/kg, intravenous | 2 hours | [4] |

| TNFα | CT26 tumor-bearing Balb/c mice | 1 mg/kg, intravenous | 2 hours | [4] |

| IL-6 | CT26 tumor-bearing Balb/c mice | 1 mg/kg, intravenous | 2 hours | [4] |

Preclinical Efficacy

In Vivo Anti-Tumor Monotherapy

Guretolimod has shown significant anti-tumor efficacy as a monotherapy in various syngeneic mouse tumor models.[1] Intravenous administration suppressed the growth of primary tumors and reduced lung metastatic nodules in an LM8 osteosarcoma model.[1][3] The anti-tumor effect is dependent on a functional T-cell response, as efficacy was abrogated in nude mice.[4]

In Vivo Combination Therapy

The combination of Guretolimod with immune checkpoint inhibitors has demonstrated synergistic anti-tumor effects.

-

With Anti-PD-1 Antibody: Combination therapy significantly enhanced tumor growth inhibition compared to either monotherapy in CT26 colon carcinoma and 4T1 breast cancer models.[1][4] This was associated with an increase in CD8+ T cells and effector memory T cells within the tumor microenvironment.[1][3]

-

With Anti-CTLA-4 Antibody: Synergistic tumor growth inhibition and increased effector memory T cell infiltration were also observed with the combination of Guretolimod and an anti-CTLA-4 antibody.[4]

-

With Radiation Therapy: The combination of Guretolimod with radiation therapy has been shown to enhance anti-tumor activity and modulate T-cell dependent immune activation.[2][5]

Experimental Protocols

In Vitro TLR7/8 Reporter Assay

Objective: To determine the agonist activity of Guretolimod on human and murine TLR7 and TLR8.

Methodology:

-

HEK293 cells stably expressing human TLR7, murine TLR7, or human TLR8, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are used.[1]

-

Cells are plated in 96-well plates and treated with increasing concentrations of this compound.[1]

-

After 19-24 hours of incubation, the supernatant is collected.[4]

-

SEAP activity is measured by adding a fluorescent substrate and quantifying the fluorescence.[4]

-

EC50 values are calculated from the dose-response curves.[1]

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies.

Methodology:

-

Cell Lines and Animals: Syngeneic tumor cell lines such as CT26 (colon carcinoma), 4T1 (breast cancer), EMT6 (mammary carcinoma), A20 (B-cell lymphoma), and LM8 (osteosarcoma) are used.[4] Age- and sex-matched mice (e.g., 6- to 10-week-old female Balb/c or C3H/HeN) are utilized.[1]

-

Tumor Implantation: Tumor cells are suspended in a suitable buffer (e.g., HBSS) and implanted subcutaneously into the flanks of the mice.[4]

-

Treatment: When tumors reach a predetermined size (e.g., approximately 100 mm³), mice are randomized into treatment groups. Guretolimod is administered intravenously (e.g., 1 or 5 mg/kg, once weekly).[4] For combination studies, checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) are typically administered intraperitoneally.[4]

-

Monitoring and Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.[2][4] At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration by flow cytometry and gene expression by qRT-PCR.[4]

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in vivo.

Methodology:

-

Tumor-bearing mice (e.g., CT26 model) are administered a single intravenous bolus of Guretolimod (e.g., 5 mg/kg).[4]

-

Blood samples are collected at various time points post-administration (e.g., up to 24 hours).[4]

-

Plasma is separated, and the concentration of Guretolimod is determined using a validated analytical method such as LC-MS/MS.[4]

-

Pharmacokinetic parameters, including half-life, are calculated from the plasma concentration-time data.[1]

Preclinical Toxicology

While a comprehensive standalone preclinical toxicology report is not publicly available, in vivo efficacy studies in mice have provided some insights into the safety profile of Guretolimod. In combination studies with anti-PD-1 antibodies, no significant body weight loss was observed in the treated mice, suggesting that the combination therapy is well-tolerated at efficacious doses.[4] The rapid elimination of Guretolimod from the body, as indicated by its short half-life, is a design feature intended to reduce the potential for systemic side effects.[1]

Conclusion

This compound is a potent and selective TLR7 agonist with a promising preclinical profile for cancer immunotherapy. Its ability to be administered systemically and its rapid clearance are key features that may translate to a favorable safety profile in clinical settings. The robust anti-tumor efficacy observed in monotherapy and, most notably, in combination with immune checkpoint inhibitors and radiation, underscores its potential to enhance anti-tumor immunity and overcome resistance to current therapies. The data presented in this guide support the continued clinical development of Guretolimod as a novel immunotherapeutic agent for the treatment of various cancers.

References

- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 5. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Guretolimod Hydrochloride: A Deep Dive into Type I Interferon Induction via TLR7 Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guretolimod (B3322590) hydrochloride (DSP-0509) is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated potential in cancer immunotherapy.[1][2] Its mechanism of action centers on the activation of the innate immune system, leading to a cascade of events culminating in potent anti-tumor responses. A key feature of guretolimod's activity is the robust induction of type I interferons (IFNs), critical cytokines that bridge innate and adaptive immunity.[3][4] This technical guide provides a comprehensive overview of guretolimod hydrochloride, focusing on its core mechanism of type I interferon induction. It includes a detailed examination of the underlying signaling pathways, a summary of key preclinical data, and a compilation of relevant experimental methodologies to facilitate further research and development.

Mechanism of Action: TLR7-Mediated Type I Interferon Induction

This compound selectively activates TLR7, an endosomally located pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and other immune cells.[4][5][6] Upon binding, guretolimod triggers a conformational change in the TLR7 dimer, initiating a downstream signaling cascade that is dependent on the adaptor protein MyD88.[6][7]

This signaling pathway bifurcates to activate two key transcription factors: Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6][8] The activation of IRF7 is paramount for the induction of type I interferons, particularly IFN-α.[7] The MyD88-dependent pathway involves the formation of a complex with IRAK4, IRAK1, and TRAF6, which ultimately leads to the phosphorylation and activation of IRF7.[6] Activated IRF7 then translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I IFN genes, driving their transcription.[7]

Simultaneously, the activation of the NF-κB pathway leads to the production of various pro-inflammatory cytokines, which further contribute to the anti-tumor immune response.[6]

Signaling Pathway Diagram

References

- 1. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]

- 2. Phase 1b/2 study evaluating safety, efficacy and immune effects of TLR9 agonist cavrotolimod with anti-PD-1 antibodies among patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Figure 2 from TLR signalling and activation of IRFs: revisiting old friends from the NF-kappaB pathway. | Semantic Scholar [semanticscholar.org]

DSP-0509 effects on dendritic cell maturation

An In-Depth Technical Guide on the Effects of DSP-0509 on Dendritic Cell Maturation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0509 is an investigational synthetic small-molecule Toll-like receptor 7 (TLR7) agonist designed for systemic administration.[1][2] As a component of the innate immune system, TLR7 recognizes single-stranded RNA and its activation on myeloid cells, particularly dendritic cells (DCs), initiates a cascade of events leading to an adaptive immune response.[3][4] This technical guide provides a comprehensive overview of the preclinical data on the effects of DSP-0509 on dendritic cell maturation and its subsequent impact on anti-tumor immunity.

Mechanism of Action: TLR7 Agonism

DSP-0509 is a selective TLR7 agonist.[1][2] In preclinical studies, it has been shown to activate bone marrow-derived dendritic cells (BMDCs) and plasmacytoid dendritic cells (pDCs).[1][5] This activation leads to the production of inflammatory cytokines, including Type I interferons, and the upregulation of molecules involved in antigen presentation.[1][6] The activation of the TLR7 signaling pathway is crucial for the subsequent maturation of dendritic cells and the priming of an effective anti-tumor T cell response.

Quantitative Data on DSP-0509 Activity

The following tables summarize the key quantitative findings from preclinical studies on DSP-0509.

Table 1: In Vitro Agonistic Activity of DSP-0509

| Receptor | Agonistic Activity (EC50) |

| Human TLR7 | 316 nM |

| Human TLR8 | > 10 µM |

| Data from in vitro reporter assay systems.[5] |

Table 2: Effect of DSP-0509 on Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

| Treatment (1 µM DSP-0509) | Outcome |

| 60 and 120 minutes | Induction of immune-related mRNA for cytokines (including Type I IFNs) |

| Not specified | Upregulation of MHC class II expression |

| Data from qPCR analysis of BMDCs.[1] |

Table 3: Dose-Dependent IFNα Induction by DSP-0509 in Human Plasmacytoid Dendritic Cells (pDCs)

| DSP-0509 Concentration | IFNα Induction |

| Sequential Doses | Dose-dependent |

| Data from ELISA analysis of human pDC culture supernatants 4 hours after treatment.[1] |

Experimental Protocols

A detailed description of the key experimental methodologies used to evaluate the effects of DSP-0509 on dendritic cell maturation is provided below.

TLR7/8 Agonistic Activity Assay

To determine the selectivity of DSP-0509, an in vitro reporter assay system was utilized.[5]

-

Cell Lines: HEK293 cells stably transfected with human TLR7 or human TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter).

-

Treatment: Cells were incubated with varying concentrations of DSP-0509.

-

Analysis: The reporter gene activity in the culture supernatant was measured to determine the half-maximal effective concentration (EC50) for each receptor.

Generation and Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

To assess the direct effect of DSP-0509 on dendritic cells, murine BMDCs were generated and stimulated.[1]

-

Cell Isolation: Bone marrow cells were harvested from the femurs and tibias of mice.

-

Differentiation: Cells were cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) for several days to differentiate them into BMDCs.

-

Treatment: Differentiated BMDCs were treated with DSP-0509 (e.g., 1 µM).

-

Analysis:

-

Gene Expression: Cells were harvested at various time points (e.g., 60 and 120 minutes) for RNA extraction and subsequent quantitative real-time PCR (qPCR) to measure the expression of immune-related genes.

-

Surface Marker Expression: Flow cytometry was used to analyze the expression of maturation markers such as MHC class II.

-

Human Plasmacytoid Dendritic Cell (pDC) IFNα Induction Assay

To confirm the activity of DSP-0509 on human pDCs, the induction of IFNα was measured.[1]

-

Cell Isolation: Human pDCs were isolated from peripheral blood mononuclear cells (PBMCs).

-

Treatment: pDCs were treated with sequential doses of DSP-0509.

-

Analysis: The concentration of IFNα in the culture supernatant was determined by enzyme-linked immunosorbent assay (ELISA) after a 4-hour incubation period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway activated by DSP-0509 and the experimental workflows used to study its effects.

Caption: DSP-0509 activates the TLR7 signaling pathway in pDCs.

Caption: Experimental workflow for assessing DSP-0509 effects on BMDCs.

Conclusion

DSP-0509 is a potent and selective TLR7 agonist that effectively induces the maturation of dendritic cells.[1][2] This is characterized by the production of Type I interferons and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules like MHC class II.[1] These effects on dendritic cells are foundational to the subsequent activation of an anti-tumor immune response, including the enhancement of cytotoxic T lymphocyte activity.[6][7] The data suggests that DSP-0509, particularly in combination with other immunotherapies such as immune checkpoint inhibitors, holds promise as a novel cancer therapeutic.[1][6] Further clinical investigation is underway to evaluate the safety and efficacy of DSP-0509 in patients with advanced solid tumors.[7]

References

- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]

Guretolimod Hydrochloride: An In-depth Technical Guide to its Immunostimulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guretolimod hydrochloride, also known as DSP-0509, is a synthetic small molecule that acts as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomally expressed pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.[4] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, resulting in the activation and maturation of various immune cells. This potent immunostimulatory activity has positioned this compound as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors.[2][5][6] This technical guide provides a comprehensive overview of the immunostimulatory properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Action: TLR7 Agonism

This compound exerts its immunostimulatory effects by selectively binding to and activating TLR7. This interaction triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the Toll-interleukin 1 receptor (TIR) domain of TLR7. This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of two major transcription factor pathways:

-

Nuclear Factor-kappa B (NF-κB): Activation of NF-κB drives the expression of genes encoding pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.

-

Interferon Regulatory Factor 7 (IRF7): Activation of IRF7 is critical for the production of type I interferons, particularly IFN-α, a hallmark of TLR7 signaling.

The culmination of this signaling is the robust activation of the innate immune system and subsequent engagement of the adaptive immune response.

Quantitative Immunostimulatory Data

The immunostimulatory activity of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo findings.

In Vitro Activity

| Parameter | Cell Line/System | Species | EC50 | Reference |

| TLR7 Agonistic Activity | HEK293 cells expressing human TLR7 | Human | 515 nM | [2] |

| TLR7 Agonistic Activity | HEK293 cells expressing murine TLR7 | Mouse | 33 nM | [2] |

In Vivo Cytokine Induction in Mice

| Cytokine | Mouse Model | Dose of Guretolimod | Time Point | Fold Increase (approx.) | Reference |

| IFN-α | CT26 tumor-bearing BALB/c | 5 mg/kg (i.v.) | 2 hours | > 100-fold | [2] |

| TNF-α | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | ~15-fold | [2] |

| IP-10 (CXCL10) | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | > 50-fold | [2] |

| IL-6 | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | ~10-fold | [2] |

| MCP-1 (CCL2) | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | ~5-fold | [2] |

Note: Cytokine levels returned to baseline by 24 hours post-administration.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the immunostimulatory properties of this compound.

TLR7 Reporter Assay

This in vitro assay is used to determine the specific agonistic activity of this compound on TLR7.

Protocol Details:

-

Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent to maintain TLR7 and reporter gene expression.

-

Treatment: this compound is serially diluted to the desired concentrations in cell culture medium.

-

Reporter Gene Detection: SEAP (secreted embryonic alkaline phosphatase) activity is commonly measured using a commercially available kit. The luminescent signal is read using a plate reader.

-

Data Analysis: The data are normalized to vehicle-treated controls, and the EC50 is calculated using non-linear regression analysis.

In Vivo Murine Tumor Model and Pharmacodynamic Analysis

This experimental setup is designed to evaluate the anti-tumor efficacy and in vivo immunostimulatory effects of this compound.

Protocol Details:

-

Animal Models: Female BALB/c mice (6-8 weeks old) are commonly used for the CT26 colon carcinoma model.[2]

-

Tumor Cell Implantation: 1 x 10^6 CT26 cells in PBS are injected subcutaneously.

-

Treatment: this compound is administered intravenously. For combination studies, checkpoint inhibitors like anti-PD-1 antibodies are often administered intraperitoneally.[5]

-

Cytokine Analysis: Plasma levels of cytokines and chemokines are measured using ELISA or multiplex bead-based assays (Luminex).[2]

-

Tumor Microenvironment Analysis: The nCounter PanCancer Immune Profiling Panel can be used to analyze gene expression changes in the tumor microenvironment.[2] This involves isolating RNA from tumor tissue and following the manufacturer's protocol for hybridization, detection, and data analysis.

-

CTL Activity Assay: The cytotoxic T lymphocyte (CTL) activity can be assessed using a chromium-51 (B80572) release assay, where splenocytes from treated mice are co-cultured with radiolabeled tumor cells.[6]

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a single agent and in combination with the anti-PD-1 antibody pembrolizumab.[7] The primary objectives of this study were to determine the maximum tolerated dose and the recommended Phase 2 dose. Secondary objectives included the evaluation of changes in cytokine levels as a pharmacodynamic marker of Guretolimod's activity.[7] While the full results of this trial are not yet publicly available, the progression of Guretolimod into clinical development underscores its potential as a novel cancer immunotherapy.

Conclusion

This compound is a potent and selective TLR7 agonist that activates a robust innate and subsequent adaptive immune response. Preclinical data demonstrate its ability to induce the production of key immunostimulatory cytokines, including type I interferons, and to mediate anti-tumor activity, particularly in combination with immune checkpoint inhibitors. The well-defined mechanism of action and promising preclinical and early clinical data make this compound a significant compound of interest for researchers and drug developers in the field of immuno-oncology. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial in realizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 6. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Guretolimod Hydrochloride: A Deep Dive into Target Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of guretolimod (B3322590) hydrochloride (formerly DSP-0509), a potent and selective Toll-like receptor 7 (TLR7) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical discovery and validation of novel immunomodulatory agents.

Executive Summary

Guretolimod hydrochloride is a synthetic, small-molecule immunostimulant that has been identified as a selective agonist of Toll-like receptor 7 (TLR7). TLR7 is a key pattern recognition receptor of the innate immune system, and its activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This whitepaper details the experimental methodologies employed to identify TLR7 as the direct molecular target of guretolimod and to validate this interaction in both cellular and in vivo models. The presented data underscores the potential of guretolimod as a therapeutic agent for indications where TLR7-mediated immune activation is beneficial, such as in immuno-oncology.

Target Identification: Pinpointing TLR7

The initial identification of TLR7 as the primary target of this compound was achieved through a series of in vitro pharmacological studies. While the specific initial screening methodology that first implicated TLR7 is not publicly detailed, the subsequent confirmation and characterization relied on well-established techniques for studying TLR agonists.

A key experiment in confirming the target was the use of a TLR7 reporter gene assay . In this assay, human embryonic kidney 293 (HEK293) cells were engineered to express human TLR7. These cells also contained a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway, a downstream effector of TLR7 activation.

Treatment of these TLR7-expressing HEK293 cells with guretolimod resulted in a dose-dependent increase in reporter gene activity, confirming that guretolimod activates the TLR7 signaling pathway. A crucial negative control in these experiments involved the use of parental HEK293 cells that do not express TLR7, which showed no response to guretolimod, thereby demonstrating the specificity of the interaction.

Target Validation: From In Vitro Potency to In Vivo Efficacy

Following the initial identification of TLR7, a comprehensive series of validation studies were conducted to confirm the target engagement and elucidate the functional consequences of guretolimod binding to TLR7.

In Vitro Validation

Cell-Based Assays: The agonistic activity of guretolimod on TLR7 was quantified using in vitro cell-based assays. In a human TLR7 reporter assay, guretolimod demonstrated potent and selective agonistic activity.[1]

| Compound | Target | Assay Type | Cell Line | Parameter | Value |

| Guretolimod (DSP-0509) | Human TLR7 | Reporter Gene Assay | HEK293 | EC50 | 316 nM[1] |

| Guretolimod (DSP-0509) | Human TLR8 | Reporter Gene Assay | HEK293 | EC50 | > 10 µM[1] |

Cytokine Induction: The functional consequence of TLR7 activation by guretolimod was assessed by measuring the induction of downstream cytokines in human and murine immune cells. In human whole blood assays, guretolimod was shown to induce the secretion of type I interferons (IFN-α) and other inflammatory cytokines.[1]

In Vivo Validation

Murine Models: The in vivo validation of guretolimod's TLR7-dependent activity was conducted using syngeneic mouse tumor models. Intravenous administration of guretolimod to tumor-bearing mice led to the induction of IFN-α and other cytokines.[1]

To definitively confirm that the observed in vivo effects were mediated through TLR7, studies were conducted in TLR7 knockout mice. The administration of guretolimod to TLR7 knockout mice did not result in the induction of IFN-α, providing conclusive evidence that TLR7 is the essential target for guretolimod's in vivo activity.[1]

Signaling Pathway and Experimental Workflow

Guretolimod's Mechanism of Action: The TLR7 Signaling Pathway

Guretolimod, upon binding to TLR7 in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors, including NF-κB and interferon regulatory factor 7 (IRF7), resulting in the transcription of genes encoding type I interferons and other pro-inflammatory cytokines. These cytokines, in turn, stimulate a broad anti-tumor immune response, including the activation of cytotoxic T lymphocytes (CTLs).

Experimental Workflow for Target Identification and Validation

The following diagram illustrates the logical flow of experiments conducted to identify and validate the target of guretolimod.

Experimental Protocols

TLR7 Reporter Gene Assay

This protocol describes a general method for assessing the activity of TLR7 agonists using a reporter cell line.

1. Cell Culture:

-

Culture HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, 30 µg/mL Blasticidin, and 100 µg/mL Zeocin™.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium.

-

Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, then diluted in media).

-

Add 20 µL of the guretolimod dilutions or vehicle control to the respective wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

3. Data Analysis:

-

Measure the optical density at 620-655 nm using a microplate reader.

-

The level of SEAP activity is proportional to the activation of the NF-κB pathway downstream of TLR7.

-

Calculate the EC50 value by fitting the dose-response curve using a non-linear regression model.

In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a TLR7 agonist in a syngeneic mouse model.

1. Animal Model:

-

Use female BALB/c mice, 6-8 weeks of age.

-

Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) into the flank of each mouse.

2. Dosing and Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for intravenous (i.v.) administration (e.g., 2.5 mM glycine (B1666218) buffered solution, pH 10.2).[2]

-

Administer guretolimod or vehicle control intravenously at the desired dose and schedule (e.g., once weekly).[2]